tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Overview
Description
tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C19H32BN3O4. It is a boronic ester derivative, which is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes several reactions, including borylation, to introduce the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used as an intermediate in the synthesis of various biologically active molecules. It is an important intermediate in the synthesis of drugs like crizotinib, which is used in cancer treatment .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of polymers and other complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
The uniqueness of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate lies in its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its stability and reactivity make it a valuable intermediate in both research and industrial applications .
Properties
Molecular Formula |
C19H30BNO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-9-21(16(22)23-17(2,3)4)15-12-10-14(11-13-15)20-24-18(5,6)19(7,8)25-20/h10-13H,9H2,1-8H3 |
InChI Key |
JPRGQWFSUXUSAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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